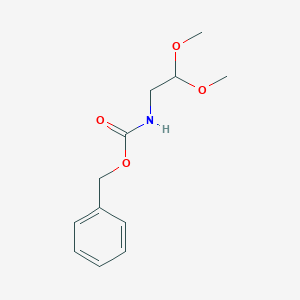

2-(Cbz-amino)acetaldehyde Dimethyl Acetal

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVVZHZJVANCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Cbz-amino)acetaldehyde dimethyl acetal synthesis from aminoacetaldehyde dimethyl acetal

An In-depth Technical Guide to the Synthesis of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its stability under various conditions and its clean removal via hydrogenolysis make it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the synthesis of this compound from aminoacetaldehyde dimethyl acetal. This process involves the N-protection of the primary amine using benzyl chloroformate under basic conditions. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the primary amine of aminoacetaldehyde dimethyl acetal on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically performed under Schotten-Baumann conditions, utilizing an aqueous base to neutralize the hydrochloric acid byproduct.

Caption: Chemical scheme for the N-Cbz protection of aminoacetaldehyde dimethyl acetal.

Materials and Reagents

Successful synthesis requires high-purity reagents. The following table summarizes the key materials and their relevant properties.

| Compound Name | Formula | MW ( g/mol ) | CAS No. | Physical Form |

| Aminoacetaldehyde dimethyl acetal | C₄H₁₁NO₂ | 105.14 | 22483-09-6 | Clear colorless to yellow liquid |

| Benzyl chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | Oily, colorless to yellow liquid |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | White crystalline powder |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Clear, colorless liquid |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Clear, colorless liquid |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | Aqueous solution |

| Sodium sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid |

| Water, Deionized | H₂O | 18.02 | 7732-18-5 | Clear, colorless liquid |

Experimental Protocol

This protocol details a standard procedure for the synthesis of this compound.

3.1 Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aminoacetaldehyde dimethyl acetal (1.0 eq., e.g., 5.0 g, 47.55 mmol).

-

Dissolve the starting material in a 2:1 mixture of tetrahydrofuran (THF) and water (e.g., 75 mL THF, 37.5 mL H₂O).

-

Cool the flask to 0 °C in an ice-water bath.

3.2 Reagent Addition

-

While stirring at 0 °C, add sodium bicarbonate (2.0 eq., e.g., 7.99 g, 95.10 mmol) to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq., e.g., 6.5 mL, 52.31 mmol) dropwise over 20-30 minutes using a dropping funnel. Ensure the internal temperature remains below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.

3.3 Reaction and Work-up

-

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 18-20 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, dilute the mixture with water (e.g., 50 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

3.4 Purification and Characterization

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient (e.g., starting with 10% ethyl acetate in hexane).[1]

-

Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as a powder or oil.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product analysis.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Expected Results and Data

The following table summarizes the expected quantitative data for the synthesis. Yields for Cbz protection are generally high.[1]

| Data Point | Expected Value |

| Product | This compound |

| Chemical Formula | C₁₂H₁₇NO₄[2] |

| Molecular Weight | 239.27 g/mol |

| Theoretical Yield | Based on 1.0 eq. of starting amine (11.31 g) |

| Actual Yield (Typical) | 85-95%[1][3] |

| Appearance | White powder or colorless/pale yellow oil |

| Spectroscopic Data (¹H NMR) | |

| δ (ppm) ~7.3 | (m, 5H, Ar-H) |

| δ (ppm) ~5.1 | (s, 2H, -CH₂-Ph) |

| δ (ppm) ~4.4 | (t, 1H, -CH(OCH₃)₂) |

| δ (ppm) ~3.4 | (s, 6H, -OCH₃) |

| δ (ppm) ~3.3 | (t, 2H, -NH-CH₂-) |

| δ (ppm) ~5.5 (broad) | (s, 1H, -NH) |

Note: NMR chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.

Safety and Handling

-

Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Use in a fume hood away from ignition sources.

-

The reaction should be performed with appropriate quenching procedures for any unreacted reagents.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

An In-depth Technical Guide to 2-(Cbz-amino)acetaldehyde Dimethyl Acetal: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-(Cbz-amino)acetaldehyde dimethyl acetal, also known as benzyl (2,2-dimethoxyethyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmacologically active compounds.

Core Chemical Properties

This compound is a carbamate-protected amino acetal. The presence of the benzyloxycarbonyl (Cbz) group provides stability to the amine functionality, while the dimethyl acetal protects the aldehyde group. This dual protection allows for selective transformations at other parts of a molecule.

| Property | Value | Source |

| CAS Number | 114790-39-5 | [1] |

| Molecular Formula | C₁₂H₁₇NO₄ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Physical State | Liquid at room temperature | [2] |

| Boiling Point | 364.4 ± 42.0 °C (Predicted) | [1] |

| Density | 1.119 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Likely soluble in common organic solvents such as ethanol, ether, and dichloromethane. | Inferred from the properties of the parent compound, aminoacetaldehyde dimethyl acetal. |

Stability and Reactivity Profile

The stability of this compound is dictated by the reactivity of its two primary functional groups: the Cbz-protected amine and the dimethyl acetal.

Cbz Protecting Group:

The benzyloxycarbonyl (Cbz) group is a robust protecting group for amines, stable under a wide range of non-reducing conditions.[3]

-

Stability: It is stable to basic and neutral conditions, and to many nucleophiles.[3]

-

Lability: The Cbz group is readily cleaved under hydrogenolysis conditions (e.g., H₂ with a palladium catalyst).[3] It can also be removed by strong acids, though it is generally more stable to acidic conditions than the Boc protecting group.[3]

Dimethyl Acetal Group:

The dimethyl acetal serves as a protecting group for the aldehyde functionality.

-

Stability: Acetals are stable to basic and neutral conditions, as well as to a wide range of nucleophilic reagents and hydrides.[4]

-

Lability: The acetal group is readily hydrolyzed back to the corresponding aldehyde and alcohol in the presence of aqueous acid.[4]

Overall Molecular Stability:

Based on the stability of its constituent protecting groups, this compound is expected to be stable under neutral and basic conditions. It should be stored in a cool, dry place to prevent gradual hydrolysis of the acetal by atmospheric moisture. The compound is incompatible with strong oxidizing agents and strong acids, which can cleave the protecting groups.

Experimental Protocols

General Synthesis of N-(Cbz)-aminoacetaldehyde dimethyl acetal:

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

-

Reaction: Aminoacetaldehyde dimethyl acetal is dissolved in a suitable solvent, such as a mixture of water and an organic solvent like diethyl ether or dichloromethane. The solution is cooled in an ice bath. An aqueous solution of a base, such as sodium carbonate, is added to maintain a basic pH. Benzyl chloroformate (Cbz-Cl) is then added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.[4] The choice of eluent would need to be determined experimentally, but a mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: A summary of the stability and reactivity of this compound.

References

Spectroscopic and Analytical Profile of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Cbz-amino)acetaldehyde dimethyl acetal, a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound, also known as benzyl N-(2,2-dimethoxyethyl)carbamate, possesses the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol . Its structure combines the aminoacetaldehyde dimethyl acetal core with a benzyloxycarbonyl (Cbz) protecting group.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Predicted) | CDCl₃ | ~7.35 | m | - | C₆H₅- |

| ~5.10 | s | - | -CH₂-Ph | ||

| ~5.0 (broad) | br s | - | -NH- | ||

| ~4.40 | t | ~5.0 | -CH(OCH₃)₂ | ||

| ~3.40 | dt | ~5.0, ~5.5 | -CH₂-NH- | ||

| ~3.35 | s | - | -OCH₃ | ||

| Aminoacetaldehyde dimethyl acetal | CDCl₃ | 4.38 | t | 5.4 | -CH(OCH₃)₂ |

| 3.34 | s | - | -OCH₃ | ||

| 2.76 | d | 5.4 | -CH₂-NH₂ | ||

| 1.54 | s | - | -NH₂ | ||

| Benzyl carbamate | CDCl₃ | 7.39-7.29 | m | - | C₆H₅- |

| 5.15 | s | - | -CH₂-Ph | ||

| 4.95 | br s | - | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | CDCl₃ | ~156.5 | C=O (carbamate) |

| ~136.5 | C (aromatic, quaternary) | ||

| ~128.5, ~128.0 | CH (aromatic) | ||

| ~103.0 | -CH(OCH₃)₂ | ||

| ~67.0 | -CH₂-Ph | ||

| ~54.0 | -OCH₃ | ||

| ~44.0 | -CH₂-NH- | ||

| Aminoacetaldehyde dimethyl acetal | CDCl₃ | 104.2 | -CH(OCH₃)₂ |

| 54.1 | -OCH₃ | ||

| 46.1 | -CH₂-NH₂ | ||

| Benzyl carbamate | CDCl₃ | 158.4 | C=O (carbamate) |

| 136.2 | C (aromatic, quaternary) | ||

| 128.6, 128.3, 128.2 | CH (aromatic) | ||

| 67.2 | -CH₂-Ph |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Functional Group Assignment |

| This compound (Predicted) | Neat | ~3350 | N-H stretch (carbamate) |

| ~3050 | C-H stretch (aromatic) | ||

| ~2950, ~2850 | C-H stretch (aliphatic) | ||

| ~1710 | C=O stretch (carbamate) | ||

| ~1530 | N-H bend (carbamate) | ||

| ~1250 | C-O stretch (carbamate) | ||

| ~1100, ~1050 | C-O stretch (acetal) | ||

| Aminoacetaldehyde dimethyl acetal | Neat | 3380, 3310 | N-H stretch |

| 2930, 2830 | C-H stretch | ||

| 1120, 1070 | C-O stretch | ||

| Benzyl carbamate | KBr disc | 3331, 3181 | N-H stretch |

| 1689 | C=O stretch | ||

| 1547 | N-H bend | ||

| 1260 | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | m/z (relative intensity %) | Fragment Assignment |

| This compound (Predicted) | ESI+ | 240.1230 [M+H]⁺ | Protonated molecular ion |

| 194.1 | [M - CH₅O₂]⁺ | ||

| 108.1 | [C₇H₈O]⁺ (benzyl alcohol) | ||

| 91.1 | [C₇H₇]⁺ (tropylium ion) | ||

| 75.1 | [C₃H₇O₂]⁺ (dimethoxyethyl fragment) | ||

| Aminoacetaldehyde dimethyl acetal | EI | 104 (M-1), 75, 44 | Molecular ion and fragments |

| Benzyl carbamate | EI | 151 (M⁺), 108, 91, 79 | Molecular ion and fragments |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for data acquisition.

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.

-

Data Acquisition : The mass spectrum is acquired in positive ion mode over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Physical properties of N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal, a key intermediate in organic synthesis.

Core Physical Properties

N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal, also known as benzyl (2,2-dimethoxyethyl)carbamate, is a carbamate derivative utilized as a building block in the synthesis of more complex molecules. Its physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₄ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 364.4 ± 42.0 °C (Predicted) | [1] |

| Density | 1.119 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents. The related compound, aminoacetaldehyde dimethyl acetal, is soluble in chloroform and methanol and miscible with water.[1][3] |

Synthesis and Purification

The synthesis of N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal typically involves the protection of the amino group of aminoacetaldehyde dimethyl acetal with a benzyloxycarbonyl (Cbz or Z) group. This is commonly achieved by reacting aminoacetaldehyde dimethyl acetal with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of N-(Benzyloxycarbonyl)aminoacetaldehyde Dimethyl Acetal

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Benzyl chloroformate

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve aminoacetaldehyde dimethyl acetal in a suitable organic solvent such as diethyl ether or dichloromethane.[4] Cool the solution in an ice bath (0 °C).

-

Addition of Base: Add a base, such as potassium carbonate (as an aqueous solution) or triethylamine, to the reaction mixture.[4]

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the stirred solution. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water and brine.[5]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5] Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Purification Protocol

The crude N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal can be purified by column chromatography on silica gel.[5]

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal.

Applications in Synthesis

N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal serves as a valuable intermediate in the synthesis of various bioactive molecules and complex organic structures. The Cbz-protected amino group and the dimethyl acetal-protected aldehyde functionality allow for selective chemical transformations at other parts of a molecule.

A primary application of this compound is in the synthesis of more complex molecules where a protected aminoacetaldehyde moiety is required. The acetal group can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in various reactions such as reductive amination or Wittig reactions. The Cbz group, a common amine protecting group, can be removed by hydrogenolysis.

Below is a diagram illustrating the general synthetic utility of N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal.

Caption: General synthetic pathways utilizing N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal.

Experimental Workflow: Synthesis and Deprotection

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent deprotection of N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal to generate a reactive aldehyde for further synthesis.

Caption: A typical experimental workflow from synthesis to application.

References

An In-depth Technical Guide to the Mechanism of Cbz Protection of Aminoacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and potential side reactions associated with the Cbz protection of aminoacetaldehyde dimethyl acetal, a valuable building block in organic synthesis.

Introduction

Aminoacetaldehyde dimethyl acetal is a bifunctional molecule containing a primary amine and a protected aldehyde in the form of a dimethyl acetal. The selective protection of the amine group is often a necessary step in multi-step synthetic sequences to prevent its unwanted reactivity. The benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas, offers a robust solution for this purpose. The Cbz group is typically introduced by reacting the amine with benzyl chloroformate under basic conditions. This guide will delve into the intricacies of this reaction as it applies specifically to aminoacetaldehyde dimethyl acetal.

The Reaction Mechanism

The Cbz protection of aminoacetaldehyde dimethyl acetal proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution.

The key steps of the mechanism are:

-

Deprotonation of the Amine: In a basic medium (e.g., sodium carbonate or sodium hydroxide solution), the primary amine of aminoacetaldehyde dimethyl acetal is in equilibrium with its deprotonated form. While the concentration of the deprotonated amine is low, it is a potent nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of a chloride ion as the leaving group.

-

Proton Transfer: A proton is removed from the nitrogen atom by the base, yielding the final Cbz-protected product, benzyl (2,2-dimethoxyethyl)carbamate, and neutralizing the newly formed acid.

Quantitative Data

The yield of the Cbz protection of aminoacetaldehyde dimethyl acetal is generally high, although specific yields can vary depending on the reaction conditions and the scale of the reaction. The following table summarizes representative quantitative data for this and similar reactions.

| Substrate | Reagents and Conditions | Yield (%) | Reaction Time | Reference |

| Amine Substrate | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt | 90 | 20 h | [1] |

| 4-(2-hydroxyethyl)thiazol-2-amine derivative | LiBH₄, THF, -10°C to rt | 92.5 | 4 h | [2] |

| Aminoacetaldehyde Dimethyl Acetal | Cbz-Cl, Base, Solvent | Typically high | Varies | General Knowledge |

Experimental Protocols

The following is a representative experimental protocol for the Cbz protection of aminoacetaldehyde dimethyl acetal.

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Diethyl ether

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve aminoacetaldehyde dimethyl acetal (1.0 equivalent) in a suitable solvent system, such as a mixture of dichloromethane and water or THF and water.

-

Addition of Base: Add sodium carbonate (1.5-2.0 equivalents) or sodium bicarbonate to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the mixture, add benzyl chloroformate (1.1-1.2 equivalents) dropwise, ensuring the temperature remains at or below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if needed.

Potential Side Reactions

While the Cbz protection of aminoacetaldehyde dimethyl acetal is generally a clean and efficient reaction, there are a few potential side reactions to be aware of:

-

Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can be hydrolyzed to benzyl alcohol and HCl. This can be minimized by using anhydrous solvents and performing the reaction at low temperatures.

-

Di-Cbz Protection: Although less common with primary amines, there is a small possibility of double protection, especially if an excess of benzyl chloroformate and a strong base are used.

-

Hydrolysis of the Acetal Group: Dimethyl acetals are generally stable under basic and neutral conditions.[3] However, they are sensitive to acid. During the work-up, if the aqueous layer becomes acidic, there is a risk of hydrolyzing the acetal to the corresponding aldehyde. It is crucial to maintain neutral or slightly basic conditions during the work-up to prevent this.

-

Decomposition of Benzyl Chloroformate: Benzyl chloroformate can decompose over time, especially when exposed to moisture, to form benzyl chloride and carbon dioxide.[4] This can reduce the effective concentration of the reagent and may introduce impurities.

Conclusion

The Cbz protection of aminoacetaldehyde dimethyl acetal is a reliable and high-yielding reaction that is essential for the multi-step synthesis of complex molecules. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and awareness of potential side reactions are crucial for achieving the desired outcome with high purity and yield. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important synthetic transformation.

References

Starting materials for 2-(Cbz-amino)acetaldehyde dimethyl acetal synthesis

An In-Depth Technical Guide to the Synthesis of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal

For researchers, scientists, and professionals in drug development, this compound is a valuable building block, particularly in the synthesis of peptide and protein precursors. Its synthesis is a two-stage process: the formation of the core molecule, aminoacetaldehyde dimethyl acetal, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This guide provides a detailed overview of the primary synthetic routes, complete with experimental protocols and quantitative data.

Core Synthetic Pathways

The synthesis of the target compound hinges on the initial preparation of aminoacetaldehyde dimethyl acetal. The most common and industrially relevant methods start from either chloroacetaldehyde dimethyl acetal or vinyl acetate. An alternative, though less common, route involves the hydrogenation of dialkoxyacetonitriles. Once aminoacetaldehyde dimethyl acetal is obtained, the final step is the introduction of the Cbz protecting group.

The overall synthetic logic can be visualized as follows:

Caption: Synthetic pathways to this compound.

Synthesis of Aminoacetaldehyde Dimethyl Acetal

Route 1: From Chloroacetaldehyde Dimethyl Acetal and Ammonia

This direct method involves the reaction of chloroacetaldehyde dimethyl acetal with ammonia, typically in an aqueous solution under pressure and at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave is charged with an aqueous solution of ammonia (10-40% concentration).

-

Addition of Reactant: Chloroacetaldehyde dimethyl acetal is added to the ammonia solution.

-

Reaction Conditions: The mixture is stirred and heated to a temperature between 100-150°C for several hours.[1]

-

Work-up:

-

After the reaction is complete, the excess ammonia is recovered by distillation.

-

A solution of sodium hydroxide (20-50%) is added to the remaining mixture to adjust the pH to 12-14.[1]

-

The product, aminoacetaldehyde dimethyl acetal, is then isolated by rectification.

-

Quantitative Data for Route 1:

| Reactants | Conditions | Yield | Reference |

| Chloroacetaldehyde dimethyl acetal, 40% aq. NH₃ | 130-135°C, 3 hours | 71.1% | [1] |

| Chloroacetaldehyde dimethyl acetal, 30% aq. NH₃ | 145-150°C, 5 hours | 59.2% | [1] |

| Chloroacetaldehyde dimethyl acetal, 28% aq. NH₃ | 98-116°C, 15 hours, 7.0-9.0 kg/cm ² pressure | 96.4% | [2] |

| Chloroacetaldehyde dimethyl acetal, aq. NH₃, CO₂ | 140°C, 8 hours | 94.2% | [3] |

Route 2: From Vinyl Acetate

This two-step process begins with the conversion of vinyl acetate to chloroacetaldehyde dimethyl acetal, which is then aminated as in Route 1.

Experimental Protocol:

-

Chlorination: Vinyl acetate is reacted with chlorine in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form a chlorinated intermediate.[4]

-

Acetalization: The chlorinated intermediate is then added to methanol to produce chloroacetaldehyde dimethyl acetal.[4]

-

Amination: The resulting chloroacetaldehyde dimethyl acetal is reacted with ammonia as described in Route 1.

Quantitative Data for Route 2 (Amination Step):

| Reactants | Conditions | Yield | Reference |

| Chloroacetaldehyde dimethyl acetal, liquid NH₃, Methanol | 150°C, high pressure | High | [5] |

Cbz Protection of Aminoacetaldehyde Dimethyl Acetal

The final step in the synthesis is the protection of the amino group of aminoacetaldehyde dimethyl acetal using benzyl chloroformate (Cbz-Cl). This is a standard procedure for amine protection.

Experimental Protocol:

-

Reaction Setup: Aminoacetaldehyde dimethyl acetal is dissolved in a suitable solvent system, often a mixture of an organic solvent and water (e.g., THF/H₂O or Et₂O/water).[6][7]

-

Addition of Base: A base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is added to the solution.[6][7]

-

Addition of Cbz-Cl: The mixture is cooled (typically to 0°C), and benzyl chloroformate is added dropwise.

-

Reaction: The reaction is stirred for several hours, allowing it to slowly warm to room temperature.[6][7]

-

Work-up:

-

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

-

Quantitative Data for Cbz Protection:

| Amine Substrate (for analogy) | Reagents and Solvents | Conditions | Yield | Reference |

| A primary amine | Benzyl chloroformate, NaHCO₃, THF/H₂O (2:1) | 0°C to rt, 20 h | 90% | [6] |

| Aminoacetaldehyde dimethyl acetal | Benzyl chloroformate, K₂CO₃, Et₂O/water (1:1) | 0°C to rt, 16 h | N/A | [7] |

| A primary amine | Benzyl chloroformate, Dodecatungstophosphoric acid hydrate, CH₂Cl₂ | rt, 10 min | 90% | [8] |

This guide outlines the primary and most effective methods for the synthesis of this compound. The choice of starting material will likely depend on cost, availability, and scale of the synthesis. The subsequent Cbz protection is a robust and well-established procedure. For all syntheses, appropriate safety precautions should be taken, particularly when handling reagents like chlorine, ammonia under pressure, and benzyl chloroformate.

References

- 1. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 2. US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals - Google Patents [patents.google.com]

- 3. Aminoacetaldehyde dimethyl acetal synthesis - chemicalbook [chemicalbook.com]

- 4. Method for preparing aminoacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105906514A - Preparation method of amino aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Solubility Profile of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Carbobenzyloxy-amino)acetaldehyde dimethyl acetal (also known as benzyl N-(2,2-dimethoxyethyl)carbamate). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the molecule's structural features and provides detailed experimental protocols for its empirical determination.

Molecular Structure and Solubility Principles

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like."[1] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[2] The structure of 2-(Cbz-amino)acetaldehyde dimethyl acetal, C₁₂H₁₇NO₄, contains several functional groups that influence its overall polarity and solubility:

-

Cbz (Carbobenzyloxy) Group: This group consists of a non-polar aromatic benzyl ring and a polar carbamate linkage. The presence of the aromatic ring contributes to solubility in solvents with aromatic character, while the carbamate group can participate in hydrogen bonding.

-

Dimethyl Acetal Group: This functional group is relatively polar due to the two ether oxygen atoms, which can act as hydrogen bond acceptors.[3]

-

Amine Linkage: The secondary amine within the carbamate structure also contributes to the molecule's polarity.

Overall, 2-(Cbz-amino)acetal is a moderately polar molecule. Its solubility will be a balance between the non-polar nature of the benzyl group and the polar characteristics of the carbamate and acetal functionalities.

Predicted Solubility in Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is derived from general solubility principles for protected amino acids and similar organic molecules.[2][4]

Disclaimer: The following data is predictive and intended for illustrative purposes. Actual quantitative solubility should be determined experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Highly polar solvent, effective for many protected amino acids.[5] |

| Dimethyl Sulfoxide (DMSO) | High | Strong polar solvent capable of dissolving a wide range of organic compounds.[2] | |

| Acetonitrile (ACN) | Medium | Moderately polar, may be a suitable solvent. | |

| Tetrahydrofuran (THF) | Medium | Good solvent for compounds with ether linkages, polarity is moderate. | |

| Chlorinated | Dichloromethane (DCM) | High | A common solvent for many organic reactions and purifications involving Cbz-protected compounds.[6] |

| Chloroform (CHCl₃) | High | Similar to DCM, often used for recrystallization of Cbz-protected amino acids.[7] | |

| Alcohols | Methanol (MeOH) | Medium to High | Polar protic solvent, capable of hydrogen bonding. Often used in catalytic hydrogenolysis for Cbz deprotection.[4] |

| Ethanol (EtOH) | Medium | Similar to methanol but slightly less polar.[2] | |

| Ethers | Diethyl Ether (Et₂O) | Low to Medium | Less polar than THF; may be used for washing or precipitation.[4] |

| Esters | Ethyl Acetate (EtOAc) | Medium to High | A moderately polar solvent, commonly used for extraction and chromatography of Cbz-protected compounds.[4] |

| Hydrocarbons | Hexane / Heptane | Insoluble | Non-polar solvents, unlikely to dissolve the moderately polar target molecule.[2] |

| Toluene | Low to Medium | The aromatic nature may provide some interaction with the benzyl group of the Cbz moiety. |

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, direct experimental measurement is necessary. Below are detailed protocols for both qualitative and quantitative determination.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 25 mg of this compound into a small, dry test tube.[8]

-

Add 0.75 mL of the selected solvent to the test tube in portions.[8]

-

After each addition, cap the test tube and shake or vortex vigorously for 30-60 seconds.[9]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the observation as "soluble" (no visible solid particles), "partially soluble" (a significant portion of the solid has dissolved), or "insoluble" (little to no solid has dissolved).[9]

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound at a specific temperature.[1]

Objective: To determine the maximum mass of the compound that can be dissolved in a specific volume of a solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask (ensure solid will remain after equilibrium).

-

Accurately add a known volume of the chosen solvent.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand undisturbed at the controlled temperature for several hours to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Data Presentation:

-

Express the solubility in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 8. Prediction and improvement of protected peptide solubility in organic solvents. | Semantic Scholar [semanticscholar.org]

- 9. saltise.ca [saltise.ca]

The Dawn of Controlled Peptide Synthesis: A Technical Guide to the Discovery and First Synthesis of Cbz-Protected Amino Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to construct peptides with a defined sequence of amino acids is fundamental to modern drug discovery and biochemical research. This precise control was not always possible. Early attempts at peptide synthesis were often plagued by uncontrolled polymerization, yielding intractable mixtures. A paradigm shift occurred in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas.[1][2] This innovation provided the first truly reliable method for reversibly masking the nucleophilic amino group of an amino acid, thereby enabling stepwise, controlled peptide bond formation. While the protection of amino acids was the primary breakthrough, the subsequent development of synthetic routes to Cbz-protected amino aldehydes furnished a new class of valuable intermediates for peptide modification and the synthesis of protease inhibitors. This in-depth guide explores the historical discovery of the Cbz group and the pioneering methods for the synthesis of Cbz-protected amino aldehydes.

The Genesis of the Cbz Protecting Group

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a significant challenge due to the difunctional nature of amino acids.[2] The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group on the same molecule led to self-condensation and the formation of random polymers. The ideal amino-protecting group needed to be readily introduced, stable to the conditions of peptide coupling, and cleavable under mild conditions that would not disrupt the newly formed peptide bonds.

Bergmann and Zervas's introduction of the benzyloxycarbonyl group, derived from benzyl chloroformate, met these criteria perfectly.[1][2] The Cbz group is stable to a range of reaction conditions but can be cleanly removed by catalytic hydrogenolysis, a remarkably mild method that leaves the peptide backbone intact.[3] This discovery laid the foundation for the rational, stepwise synthesis of peptides with defined sequences.

The Schotten-Baumann Reaction for Cbz Protection

The standard method for introducing the Cbz group onto an amino acid is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate in an alkaline aqueous solution.[3] The base serves to neutralize the hydrochloric acid generated during the reaction and maintain the nucleophilicity of the amino group.

First Synthesis of Cbz-Protected Amino Aldehydes: A New Frontier

While the Cbz protection of amino acids revolutionized peptide synthesis, the generation of Cbz-protected amino aldehydes opened new avenues for creating modified peptides and enzyme inhibitors. These aldehydes are highly reactive synthons, and their protected nature allows for their incorporation into peptide chains before revealing the reactive aldehyde functionality.

One of the earliest and most significant methods for the synthesis of Cbz-protected amino aldehydes was the reduction of the corresponding Cbz-protected amino acid derivatives. A key development in this area was the use of diisobutylaluminum hydride (DIBAL-H) to reduce Cbz-amino acid esters to the corresponding aldehydes, as reported by Ito and his colleagues in 1975.[4] This method provided a direct and relatively clean route to these valuable compounds.

Experimental Protocol: Reduction of a Cbz-Amino Acid Ester to a Cbz-Amino Aldehyde

The following is a representative protocol for the synthesis of a Cbz-protected amino aldehyde based on the reduction of a Cbz-amino acid ester with DIBAL-H.[4]

Materials:

-

N-Cbz-amino acid methyl ester

-

Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexane)

-

Anhydrous toluene

-

Methanol

-

Saturated aqueous solution of sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

Procedure:

-

A solution of the N-Cbz-amino acid methyl ester (1.0 equivalent) in anhydrous toluene is cooled to -78 °C using a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of DIBAL-H (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

-

The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of sodium bicarbonate is added.

-

The resulting mixture is stirred vigorously until a white precipitate forms.

-

The solid is removed by filtration, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude Cbz-protected amino aldehyde.

-

The crude product can be purified by silica gel column chromatography.

Note on Racemization: It was observed that chromatography on silica gel could lead to racemization of the Cbz-α-aminoaldehyde.[4] To circumvent this, the crude aldehyde can be converted to a more stable derivative, such as a semicarbazone, for purification. The pure aldehyde can then be regenerated from the purified semicarbazone.[4]

Quantitative Data

The following table summarizes representative yields for the synthesis of Cbz-protected amino acids and a Cbz-protected amino aldehyde.

| Compound Synthesized | Starting Material | Reagents | Yield (%) | Reference |

| N-Cbz-L-Alanine | L-Alanine | Benzyl chloroformate, NaOH | 73% | [3] |

| N-Cbz-Amine | Amine | Benzyl chloroformate, NaHCO₃ | 90% | [5] |

| N-Cbz-L-Phenylalaninal | N-Cbz-L-Phenylalanine methyl ester | DIBAL-H | Not specified in abstract | [4] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: General workflow for the Cbz protection of an amino acid.

Caption: Synthesis of a Cbz-amino aldehyde from a Cbz-amino acid ester.

Caption: Deprotection of a Cbz-protected compound via catalytic hydrogenolysis.

Conclusion

The discovery of the Cbz protecting group by Bergmann and Zervas was a watershed moment in chemical synthesis, transforming peptide chemistry from an art of chance to a precise science. The subsequent development of methods to synthesize Cbz-protected amino aldehydes, such as the reduction of Cbz-amino acid esters with DIBAL-H, further expanded the synthetic chemist's toolbox. These protected aldehydes have proven to be invaluable intermediates in the synthesis of complex peptides, peptidomimetics, and enzyme inhibitors, and their continued use in modern research underscores the enduring legacy of these foundational discoveries.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of a glycine residue with a modified N-terminus into a peptide sequence using 2-(Cbz-amino)acetaldehyde dimethyl acetal. This method is particularly useful for synthesizing peptide analogues with modified backbones or for introducing specific functionalities at the N-terminus of a peptide chain. The protocol is designed for solid-phase peptide synthesis (SPPS) and leverages an orthogonal protection strategy.

Introduction

This compound is a valuable building block in peptide synthesis, allowing for the introduction of a Cbz-protected aminoacetaldehyde moiety. This can be subsequently used to modify the N-terminus of a peptide through reductive amination. The dimethyl acetal serves as a stable precursor to the reactive aldehyde, which can be unmasked under specific conditions on the solid support. The carbamate (Cbz) group provides robust protection of the amino functionality, which can be selectively removed by hydrogenolysis, offering orthogonality with common acid-labile (Boc) and base-labile (Fmoc) protecting groups.[1][2][3] This protocol outlines the on-resin deprotection of the acetal, subsequent reductive amination, and final deprotection steps.

Key Characteristics and Advantages

-

Orthogonal Protection: The Cbz group is stable under the acidic and basic conditions used for Boc and Fmoc deprotection, respectively, allowing for selective manipulation of protecting groups.[1][3]

-

Controlled Aldehyde Generation: The dimethyl acetal provides a stable form of the highly reactive amino aldehyde, which can be deprotected in situ on the solid support immediately prior to the coupling reaction.

-

Versatile Modification: Reductive amination allows for the formation of a stable secondary amine linkage, enabling the synthesis of N-alkylated peptides and other backbone modifications.[4]

Quantitative Data

The efficiency of the key reaction steps is crucial for the successful synthesis of the target peptide. The following tables provide representative quantitative data for Cbz protection/deprotection and on-resin reductive amination.

Table 1: Representative Yields for Cbz Protection and Deprotection [5]

| Reaction | Substrate Example | Reagents and Conditions | Typical Yield (%) |

| Cbz Protection | Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 |

| Cbz Deprotection | Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 |

Table 2: Representative Purity for On-Resin Reductive Amination [4]

| Peptide Sequence (on resin) | Aldehyde | Reducing Agent | Purity of Product (%) |

| H₂N-Ser(tBu)-Resin | Benzaldehyde | NaBH₄ | High |

| H₂N-Ala-Resin | Isobutyraldehyde | NaBH(OAc)₃ | >95 |

| H₂N-Phe-Resin | Formaldehyde | NaBH₃CN | >90 |

Experimental Protocols

This section details the step-by-step procedures for the incorporation of 2-(Cbz-amino)acetaldehyde into a peptide synthesized on a solid support. The protocol assumes a peptide has been assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS) and the N-terminal Fmoc group has been removed.

Protocol 1: On-Resin Acetal Deprotection

This protocol describes the conversion of the dimethyl acetal to the free aldehyde on the resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Water

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Prepare a solution of 80:15:5 TFA/DCM/H₂O.

-

Add the TFA/DCM/H₂O solution to the resin and agitate for 2 hours at room temperature.

-

Drain the solution and wash the resin thoroughly with DCM (3x), and DMF (3x).

-

Immediately proceed to the reductive amination step.

Protocol 2: On-Resin Reductive Amination

This protocol details the coupling of the generated Cbz-amino aldehyde to the N-terminal amine of the peptide on the resin.

Materials:

-

Resin from Protocol 1

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

N,N-Dimethylformamide (DMF)

-

1% Acetic acid in DMF

Procedure:

-

To the washed resin from the previous step, add a solution of 2-(Cbz-amino)acetaldehyde (generated in situ from the acetal) (5-10 equivalents) in DMF.

-

Agitate the mixture for 1 hour at room temperature to allow for imine formation.

-

Add a solution of NaBH₃CN (10-20 equivalents) or NaBH(OAc)₃ (10-20 equivalents) in DMF. For NaBH₃CN, the addition of 1% acetic acid is recommended to facilitate the reduction.[4]

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

Protocol 3: Cbz-Group Deprotection and Cleavage from Resin

This protocol describes the removal of the Cbz protecting group and the simultaneous cleavage of the peptide from a standard acid-labile resin (e.g., Wang or Rink Amide).

Materials:

-

Cbz-protected peptide-resin from Protocol 2

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source (H₂ balloon or hydrogenation apparatus)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethylether, cold

Procedure for Cbz Deprotection (Pre-cleavage):

-

Swell the resin in MeOH.

-

Carefully add 10% Pd/C catalyst (typically 0.1 equivalents relative to the peptide).

-

Secure the reaction vessel to a hydrogenation apparatus or place under a hydrogen balloon.

-

Stir the suspension vigorously under a hydrogen atmosphere for 4-16 hours at room temperature.

-

Filter the resin to remove the catalyst and wash thoroughly with MeOH, DCM, and DMF.

Procedure for Cleavage from Resin and Final Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for Peptide Modification

Caption: Workflow for peptide modification.

Signaling Pathway of Orthogonal Deprotection

Caption: Orthogonal deprotection strategies.

References

Application Notes and Protocols for the Pictet-Spengler Reaction with 2-(Cbz-amino)acetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a powerful and versatile tool in organic synthesis for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[1][2] Discovered in 1911 by Amé Pictet and Theodor Spengler, this acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[1] The resulting heterocyclic scaffolds are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals, exhibiting diverse pharmacological activities.

This document provides detailed application notes and experimental protocols for the Pictet-Spengler reaction utilizing tryptamine and 2-(Cbz-amino)acetaldehyde dimethyl acetal. The use of the Cbz-protected aminoacetaldehyde derivative allows for the introduction of a protected primary amine functionality at the 1-position of the resulting tetrahydro-β-carboline ring, a common structural motif in medicinal chemistry.

Reaction Mechanism and Stereochemistry

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the condensation of the tryptamine and the aldehyde, which is generated in situ from the acid-catalyzed hydrolysis of the dimethyl acetal.[3] Protonation of the imine nitrogen forms a highly electrophilic iminium ion. The electron-rich indole nucleus of the tryptamine then acts as a nucleophile, attacking the iminium carbon to form a spiroindolenine intermediate.[1] Subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydro-β-carboline product.

When using a chiral β-arylethylamine, such as a tryptophan derivative, the stereochemistry of the product can be influenced by the protecting group on the aldehyde. In the case of a Cbz-protected α-aminoaldehyde, the reaction has been shown to proceed with high diastereoselectivity, favoring the formation of the cis-diastereomer.[1]

dot

Caption: General mechanism of the Pictet-Spengler reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Pictet-Spengler reaction of tryptamine derivatives with aldehydes, including a specific example with a Cbz-protected aminoacetaldehyde.

| Tryptamine Derivative | Aldehyde/Acetal | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| L-Tryptophan methyl ester | This compound | Acid (unspecified) | Unspecified | Unspecified | Unspecified | Good | Single cis-isomer[1] |

| Tryptamine | p-Nitrobenzaldehyde | 10% TFA | HFIP | Reflux | 1 | 99 | N/A[3] |

| Tryptamine | Benzaldehyde | TFA | DCM | RT | 41 | 97 | N/A[4] |

| Tryptamine | Various aryl aldehydes | TFA | Dichloromethane | RT | 1-24 | 70-95 | N/A[5] |

Note: "N/A" indicates that the starting material was achiral, and thus diastereomers are not formed.

Experimental Protocols

The following protocols provide detailed methodologies for the Pictet-Spengler reaction of tryptamine with this compound.

Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Reaction in Dichloromethane (DCM)

This protocol is a representative procedure based on commonly used conditions for the Pictet-Spengler reaction.[4][5]

Materials:

-

Tryptamine (1.0 eq)

-

This compound (1.1 eq)

-

Trifluoroacetic acid (TFA) (e.g., 10-20 mol%)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane, add this compound (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add trifluoroacetic acid (10-20 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cbz-protected tetrahydro-β-carboline.

Protocol 2: Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

HFIP can serve as both the solvent and a catalyst for the Pictet-Spengler reaction, often leading to high yields and simplified workup.[3]

Materials:

-

Tryptamine (1.0 eq)

-

This compound (1.1 eq)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

-

Dissolve tryptamine (1.0 eq) and this compound (1.1 eq) in HFIP.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

-

Upon completion, remove the HFIP by distillation or under reduced pressure.

-

The resulting residue can often be of sufficient purity for subsequent steps, or it can be further purified by column chromatography as described in Protocol 1.

Experimental Workflow

dot

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Conclusion

The Pictet-Spengler reaction of tryptamine with this compound provides an efficient route to 1-(Cbz-aminomethyl)-1,2,3,4-tetrahydro-β-carbolines. These compounds are valuable intermediates in the synthesis of various biologically active molecules. The reaction can be effectively catalyzed by Brønsted acids such as trifluoroacetic acid in common organic solvents or by using HFIP as both the solvent and catalyst. The provided protocols offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: The Versatile Role of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Cbz-amino)acetaldehyde dimethyl acetal as a valuable building block in the synthesis of nitrogen-containing heterocycles. The Cbz (carboxybenzyl) protecting group offers robust stability under various reaction conditions and can be readily removed, making this reagent a strategic choice in multi-step synthetic routes targeting complex molecules of pharmaceutical interest.

Introduction to this compound

This compound is a protected aminoacetaldehyde derivative. The acetal moiety masks the reactive aldehyde functionality, preventing self-condensation and other unwanted side reactions. The Cbz group provides protection for the primary amine, which is orthogonal to many other common protecting groups, allowing for selective deprotection strategies in complex syntheses. This combination of features makes it a versatile precursor for a range of heterocyclic systems.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis lies in its ability to serve as a synthon for a protected β-aminoethylamine. Upon in situ or stepwise deprotection of the acetal to reveal the aldehyde, it can participate in various classical and modern cyclization reactions. One of the most prominent applications is in the synthesis of substituted pyrroles via the Paal-Knorr synthesis.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2][3][4][5][6] In this context, this compound, after hydrolysis of the acetal, can react with a 1,4-dicarbonyl compound to furnish a Cbz-protected aminomethyl-substituted pyrrole. This product can then be further elaborated or the Cbz group can be removed to yield the free amine.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a Cbz-protected aminomethyl pyrrole via a Paal-Knorr type reaction. The data is based on typical yields and conditions reported for Paal-Knorr reactions and Cbz-protection/deprotection protocols.[7][8]

| Parameter | Value | Reference |

| Product | Benzyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate | |

| Starting Materials | This compound, 2,5-Hexanedione | |

| Reaction Type | Paal-Knorr Pyrrole Synthesis | [1][2][4] |

| Catalyst/Solvent | Acetic Acid | [3][5] |

| Reaction Temperature | 110-120 °C (Reflux) | [9] |

| Reaction Time | 2-4 hours | |

| Typical Yield | 60-85% | [6] |

Experimental Protocols

Protocol 1: Synthesis of Benzyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate

This protocol describes a representative procedure for the Paal-Knorr synthesis of a Cbz-protected aminomethyl pyrrole.

Materials:

-

This compound

-

2,5-Hexanedione (Acetonylacetone)

-

Glacial Acetic Acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).

-

Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M with respect to the starting acetal.

-

Reaction: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate.

Protocol 2: Cbz-Deprotection of Benzyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate

This protocol describes the removal of the Cbz protecting group via catalytic hydrogenolysis.[7][8]

Materials:

-

Benzyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected pyrrole (1.0 equivalent) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected aminomethyl pyrrole. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Visualizations

Caption: Synthetic workflow for the preparation of an aminomethyl pyrrole.

Caption: Key logical steps in the Paal-Knorr synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. scribd.com [scribd.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Selective Cbz Deprotection of Benzyl (2,2-dimethoxyethyl)carbamate

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic chemistry for the protection of amines, valued for its stability across a wide range of chemical conditions.[1] Its removal is most commonly achieved through catalytic hydrogenation.[2] However, the deprotection of benzyl (2,2-dimethoxyethyl)carbamate presents a specific challenge due to the presence of an acid-sensitive dimethoxy acetal moiety. Harsh acidic conditions, sometimes used for Cbz removal, risk cleaving the acetal.[2] Therefore, selecting a deprotection strategy requires careful consideration to ensure the selective cleavage of the Cbz group while preserving the integrity of the acetal.

This document outlines three reliable methods for the selective deprotection of benzyl (2,2-dimethoxyethyl)carbamate, providing detailed protocols suitable for researchers in synthetic chemistry and drug development. The primary methods discussed are Catalytic Transfer Hydrogenation, Mild Lewis Acid Cleavage, and Nucleophilic Cleavage, each offering distinct advantages depending on the overall substrate compatibility and available laboratory equipment.

Comparative Data of Deprotection Methods

The selection of an appropriate deprotection method depends on factors such as functional group tolerance, reaction time, and required equipment. The following table summarizes the key experimental parameters for the recommended protocols.

| Parameter | Method 1: Catalytic Transfer Hydrogenation | Method 2: Mild Lewis Acid Cleavage | Method 3: Nucleophilic Cleavage |

| Primary Reagent | Ammonium Formate (HCOONH₄) | Aluminum Trichloride (AlCl₃) | 2-Mercaptoethanol |

| Catalyst/Co-reagent | 10% Palladium on Carbon (Pd/C) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Tribasic Potassium Phosphate (K₃PO₄) |

| Solvent | Methanol (MeOH) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | N,N-Dimethylacetamide (DMAc) |

| Temperature | Room Temperature (approx. 25 °C) | Room Temperature (approx. 25 °C) | 75 °C |

| Typical Reaction Time | 1–3 hours | 2–16 hours | 12–24 hours |

| Key Advantage | Avoids use of H₂ gas; mild conditions.[3] | Metal-free; cost-effective and scalable.[4][5] | Orthogonal to reducible functional groups.[6][7] |

| Potential Concern | Catalyst may be sensitive to sulfur-containing functional groups.[8] | HFIP is a corrosive and volatile solvent. | Requires elevated temperature; reagent has a strong odor. |

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen donor in the presence of a palladium catalyst, a method that is experimentally simple and avoids the handling of hydrogen gas.

Materials:

-

Benzyl (2,2-dimethoxyethyl)carbamate

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH), ACS grade

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve benzyl (2,2-dimethoxyethyl)carbamate (1.0 eq) in methanol (approx. 0.1 M solution).

-

To the stirred solution, carefully add 10% Pd/C catalyst (0.1 eq by weight of the substrate).

-

Add ammonium formate (4.0 eq) to the suspension in one portion.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with additional methanol.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

The resulting crude product, 2,2-dimethoxyethan-1-amine, can be purified further by distillation or column chromatography if necessary.

Method 2: Mild Lewis Acid Cleavage with AlCl₃/HFIP

This method employs a milder Lewis acid system that has been shown to be effective for Cbz deprotection while being compatible with many functional groups.[4][9]

Materials:

-

Benzyl (2,2-dimethoxyethyl)carbamate

-

Aluminum Trichloride (AlCl₃), anhydrous

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer and stir bar

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzyl (2,2-dimethoxyethyl)carbamate (1.0 eq) in HFIP (approx. 0.2 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum trichloride (2.0-3.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction for 2-16 hours by TLC or LC-MS until the starting material is consumed.

-